molecular formula C19H17N3O3S B260851 7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B260851
M. Wt: 367.4 g/mol
InChI Key: CZMGLGVMBKIWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound. It belongs to the thiazolo[3,2-a]pyrimidine family, which is known for its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lawesson’s reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind effectively to biological targets, such as enzymes and receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of a thiazolo[3,2-a]pyrimidine core with a furan and phenyl group.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H17N3O3S/c1-11-8-9-14(25-11)17-16(18(24)21-13-6-4-3-5-7-13)12(2)20-19-22(17)15(23)10-26-19/h3-9,17H,10H2,1-2H3,(H,21,24)

InChI Key

CZMGLGVMBKIWBX-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)CS3)C)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)CS3)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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